N'-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine atoms, hydroxyl groups, and a hydrazide functional group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxy-6-methylbenzaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the presence of bromine atoms and hydroxyl groups can facilitate interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- 3-Bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]benzohydrazide
Uniqueness
N’-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromine atoms and hydroxyl groups in the same molecule allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C17H17Br2N3O3 |
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Molecular Weight |
471.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H17Br2N3O3/c1-9-4-3-5-11(6-9)20-8-13(23)22-21-7-12-10(2)14(18)17(25)15(19)16(12)24/h3-7,20,24-25H,8H2,1-2H3,(H,22,23)/b21-7+ |
InChI Key |
MUOOQZJKBYTEGV-QPSGOUHRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=C(C(=C2O)Br)O)Br)C |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=C(C(=C2O)Br)O)Br)C |
Origin of Product |
United States |
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